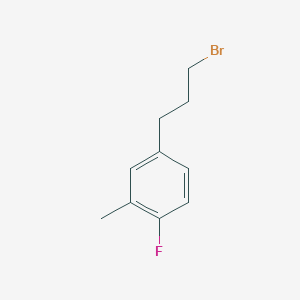
5-(3-Bromopropyl)-2-fluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromopropyl)-2-fluorotoluene is an organic compound characterized by a benzene ring substituted with a bromopropyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-2-fluorotoluene typically involves the bromination of 4-fluoro-3-methylbenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromopropyl)-2-fluorotoluene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: The major product is 4-fluoro-3-methylbenzoic acid.
Reduction: The major product is 1-(3-Propyl)-4-fluoro-3-methylbenzene.
Scientific Research Applications
5-(3-Bromopropyl)-2-fluorotoluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 5-(3-Bromopropyl)-2-fluorotoluene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The fluorine and methyl groups influence the compound’s reactivity and selectivity in these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromopropyl)-4-chloro-3-methylbenzene
- 1-(3-Bromopropyl)-4-fluoro-2-methylbenzene
- 1-(3-Bromopropyl)-4-fluoro-3-ethylbenzene
Uniqueness
5-(3-Bromopropyl)-2-fluorotoluene is unique due to the presence of both a fluorine atom and a bromopropyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific electronic effects due to the fluorine atom. These properties make it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C10H12BrF |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-fluoro-2-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-7-9(3-2-6-11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
GKJMTSWQEMGGLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCBr)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















